Benzylpenicillinate-d7, Potassium Salt
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Overview
Description
Benzylpenicillinate-d7, Potassium Salt: is a labeled form of the antibiotic Penicillin G. This compound is a β-lactam antibiotic, which is typically effective at suppressing the growth of Gram-positive bacteria. It is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of its behavior and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Benzylpenicillinate-d7, Potassium Salt involves the incorporation of deuterium atoms into the Penicillin G structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The process also includes purification steps to remove any impurities and ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: : Benzylpenicillinate-d7, Potassium Salt undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the β-lactam ring, which is a common reaction for β-lactam antibiotics.
Oxidation and Reduction: These reactions can modify the functional groups attached to the Penicillin G structure.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the properties of the compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of penicilloic acid .
Scientific Research Applications
Benzylpenicillinate-d7, Potassium Salt is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in studies of reaction mechanisms and kinetics.
Biology: Employed in the study of bacterial resistance mechanisms and the interaction of antibiotics with bacterial enzymes.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of antibiotics in the body.
Industry: Applied in the development of new antibiotics and the improvement of existing ones
Mechanism of Action
Benzylpenicillinate-d7, Potassium Salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane. By binding to these proteins, it prevents the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Penicillin G: The non-labeled form of Benzylpenicillinate-d7, Potassium Salt.
Ampicillin: Another β-lactam antibiotic with a broader spectrum of activity.
Amoxicillin: Similar to Ampicillin but with better oral absorption.
Uniqueness: : this compound is unique due to its stable isotope labeling, which allows for detailed studies of its behavior and interactions. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Properties
Molecular Formula |
C16H17KN2O4S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
potassium;6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/i3D,4D,5D,6D,7D,8D2; |
InChI Key |
IYNDLOXRXUOGIU-PKWHKRCLSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
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